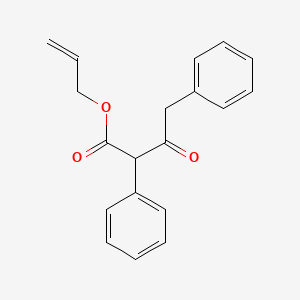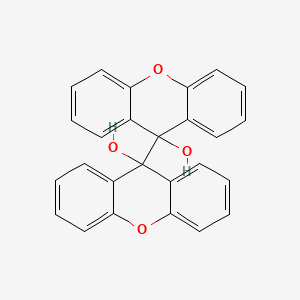
9h,9'h-9,9'-Bixanthene-9,9'-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9H,9’H-9,9’-Bixanthene-9,9’-diol is an organic compound with the molecular formula C26H18O4. It is characterized by its unique structure, which consists of two xanthene units connected through a central carbon atom, each bearing a hydroxyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 9H,9’H-9,9’-Bixanthene-9,9’-diol typically involves the condensation of xanthone derivatives. One common method includes the reaction of xanthone with a suitable reducing agent under controlled conditions to form the desired diol. The reaction is usually carried out in the presence of a catalyst to enhance the yield and selectivity of the product .
Industrial Production Methods: Industrial production of 9H,9’H-9,9’-Bixanthene-9,9’-diol may involve large-scale synthesis using optimized reaction conditions to ensure high purity and yield. The process often includes purification steps such as recrystallization or chromatography to obtain the final product in its pure form .
Types of Reactions:
Oxidation: 9H,9’H-9,9’-Bixanthene-9,9’-diol can undergo oxidation reactions to form corresponding quinones or other oxidized derivatives.
Reduction: The compound can be reduced to form various hydroxy derivatives.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, sulfonating agents.
Major Products Formed:
Oxidation Products: Quinones, xanthone derivatives.
Reduction Products: Hydroxy derivatives.
Substitution Products: Halogenated or sulfonated xanthene derivatives.
Scientific Research Applications
9H,9’H-9,9’-Bixanthene-9,9’-diol has found applications in various scientific research fields:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 9H,9’H-9,9’-Bixanthene-9,9’-diol involves its interaction with various molecular targets and pathways. The hydroxyl groups in the compound can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the compound’s ability to undergo redox reactions allows it to participate in various biochemical processes, potentially leading to therapeutic effects .
Comparison with Similar Compounds
Xanthone: A parent compound with a similar structure but lacking the additional hydroxyl groups.
9,9’-Bixanthene: A related compound without the hydroxyl groups.
Uniqueness: Its ability to participate in various chemical reactions and its potential biological activities make it a valuable compound for research and industrial applications .
Properties
CAS No. |
6272-59-9 |
|---|---|
Molecular Formula |
C26H18O4 |
Molecular Weight |
394.4 g/mol |
IUPAC Name |
9-(9-hydroxyxanthen-9-yl)xanthen-9-ol |
InChI |
InChI=1S/C26H18O4/c27-25(17-9-1-5-13-21(17)29-22-14-6-2-10-18(22)25)26(28)19-11-3-7-15-23(19)30-24-16-8-4-12-20(24)26/h1-16,27-28H |
InChI Key |
AWPPBHAQPSCLPP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C3O2)(C4(C5=CC=CC=C5OC6=CC=CC=C64)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


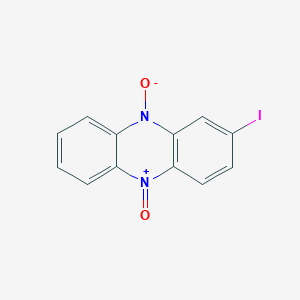
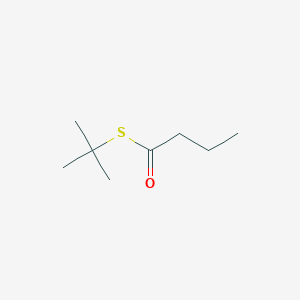
![4-[(2-Amino-6-methylpyrimidin-4-yl)amino]benzonitrile](/img/structure/B14725294.png)
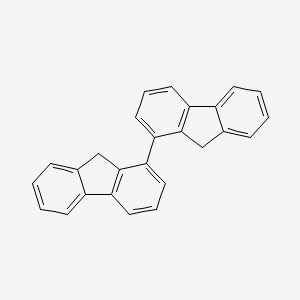

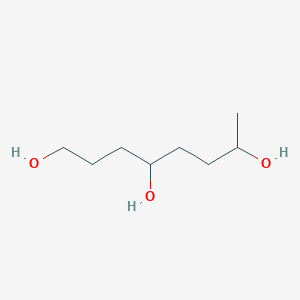

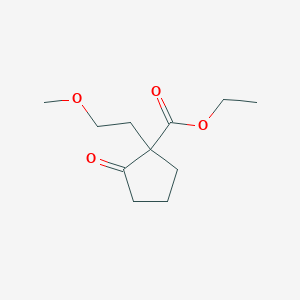
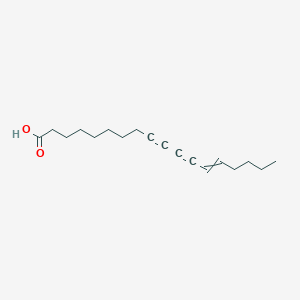
![1-Methyl-6,6-diphenyl-2,7-dioxabicyclo[3.2.0]hept-3-ene](/img/structure/B14725336.png)
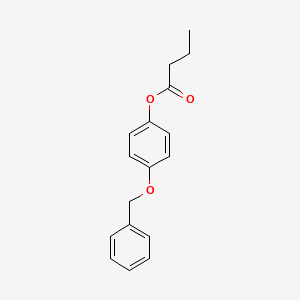
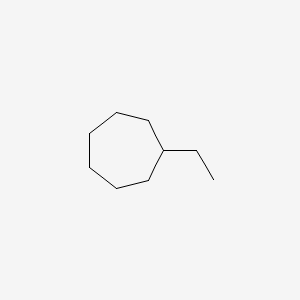
![N-[4-[[[(4-acetamidophenyl)methylideneamino]carbamoylhydrazinylidene]methyl]phenyl]acetamide](/img/structure/B14725358.png)
